Methods of Synthesis
The synthesis of (Leu31,Pro34)-neuropeptide Y (13-36) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for generating peptides with high purity and yield. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
This method ensures that specific modifications, such as the incorporation of leucine at position 31 and proline at position 34, can be accurately achieved during synthesis .
Structure Characteristics
(Leu31,Pro34)-neuropeptide Y (13-36) possesses a compact tertiary structure characterized by hydrophobic interactions and α-helical segments. The C-terminal region forms an amphipathic helix that is crucial for receptor binding:
Reactivity Profile
(Leu31,Pro34)-neuropeptide Y (13-36) primarily engages in receptor-mediated signaling rather than undergoing traditional chemical reactions. Its interactions with neuropeptide Y receptors involve:
These interactions are critical for understanding how neuropeptide Y fragments exert their biological effects .
Action Mechanism Overview
The mechanism by which (Leu31,Pro34)-neuropeptide Y (13-36) functions involves binding to neuropeptide Y receptors, particularly the Y2 subtype:
The structural basis for this interaction has been elucidated through cryo-electron microscopy studies, revealing how specific residues contribute to receptor activation .
These properties are crucial for its function in biological systems and influence its potential therapeutic applications .
Scientific Applications Overview
(Leu31,Pro34)-neuropeptide Y (13-36) has several significant applications in scientific research:
Research into this neuropeptide fragment continues to reveal its complex role within neurobiology and potential implications for treating various conditions related to metabolism and mental health .
The compound [Leu³¹,Pro³⁴]-Neuropeptide Y (13-36) (hereafter LP-NPY (13-36)) exhibits pronounced Y1 receptor agonism due to strategic amino acid substitutions at positions 31 and 34 of the native NPY molecule. Structural analyses reveal that replacing isoleucine with leucine at position 31 (Leu³¹) and glutamine with proline at position 34 (Pro³⁴) creates a conformational fold that preferentially engages the Y1 receptor’s orthosteric binding pocket [1]. This modified structure enhances hydrogen bonding with transmembrane domains 6 and 7 of the Y1 receptor while sterically hindering interaction with Y2 receptor sites [3] [6].
Functional assays using human neuroblastoma cell lines (SK-N-MC) express Y1 receptors demonstrate that LP-NPY (13-36) induces a transient increase in cytoplasmic free calcium, mirroring the response of full-length NPY. Crucially, this response is absent in Y2-expressing cells (e.g., SMS-MSN), confirming subtype selectivity [1]. In vivo studies further validate this specificity: LP-NPY (13-36) potently elevates blood pressure in rats via Y1-mediated vasoconstriction, with efficacy surpassing native NPY [1].
LP-NPY (13-36) displays a marked affinity hierarchy across NPY receptor subtypes, as quantified through radioligand displacement assays (Table 1). In membranes derived from Y1-transfected cells, LP-NPY (13-36) achieves subnanomolar affinity (Kᵢ = 0.72 nM), while its binding to Y2, Y4, and Y5 receptors is significantly weaker (Kᵢ > 100 nM) [4] [6]. This >100-fold selectivity for Y1 over Y2 receptors stems from LP-NPY (13-36)’s inability to bind the truncated C-terminal domain required for Y2 engagement [3].
Table 1: Binding Affinity (Kᵢ, nM) of LP-NPY (13-36) at NPY Receptor Subtypes
Receptor Subtype | Kᵢ (nM) | Selectivity vs. Y1 |
---|---|---|
Y1 | 0.72 | 1.0 (reference) |
Y2 | >100 | >139-fold ↓ |
Y4 | >500 | >694-fold ↓ |
Y5 | >200 | >278-fold ↓ |
Data compiled from competition binding assays using ¹²⁵I-PYY [4] [6]
Notably, LP-NPY (13-36) shows negligible activity at Y4 and Y5 receptors, even at micromolar concentrations. This contrasts with pancreatic polypeptide (PP), which activates Y4, and [Ala³¹,Aib³²]-NPY, a selective Y5 agonist [4].
Autoradiographic studies using ¹²⁵I-PYY reveal distinct binding patterns for LP-NPY (13-36) across neural and peripheral tissues:
Central Nervous System (CNS):
In rat brain sections, LP-NPY (13-36) displaces >90% of radioligand binding in Y1-rich regions like the cerebral cortex and thalamic nuclei. Conversely, in Y2-dominant areas (e.g., hypothalamus, nucleus of the solitary tract), displacement is minimal (<20%), highlighting region-specific Y1 engagement [3]. Biphasic Scatchard plots of ¹²⁵I-PYY binding in whole-brain homogenates resolve into a single high-affinity site (Kd = 68 pM) when co-incubated with LP-NPY (13-36), confirming its role in isolating Y1 sites [3].
Peripheral Tissues:
In human colon mucosa, LP-NPY (13-36) suppresses basal electrogenic ion transport (IC₅₀ = 9.7 nM) by activating epithelial Y1 receptors. This effect is abolished by Y1 antagonists (BIBP3226, BIBO3304) but unaffected by Y2 blockade (BIIE0246) [4]. Unlike CNS tissues, peripheral Y1 receptors in vascular smooth muscle and enteric ganglia show functional coupling to calcium mobilization, aligning with LP-NPY (13-36)’s vasoconstrictive and antisecretory actions [1] [5].
Table 2: Radioligand Displacement by LP-NPY (13-36) in Tissue Sections
Tissue Region | Receptor Dominance | Displacement Efficacy |
---|---|---|
Cerebral Cortex | Y1 | >90% |
Hypothalamus | Y2 | <20% |
Hippocampus | Y1/Y2 mixed | 50-60% |
Colon Mucosa (Human) | Y1 | 80-85% |
Myenteric Ganglia (Porcine) | Y1/Y2 mixed | 65-70% |
Data derived from autoradiography and functional assays [1] [3] [4]
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3